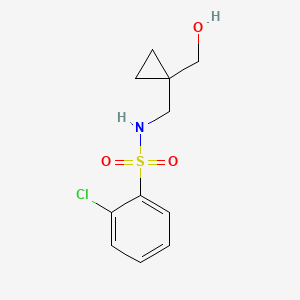

2-chloro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-chloro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzenesulfonamide” is a chemical compound with the molecular formula C11H14ClNO3S and a molecular weight of 275.75. It contains a cyclopropyl group, which is a cyclic hydrocarbon where the carbons of the molecule are arranged in the form of a ring .

Applications De Recherche Scientifique

Inhibitor of Infectious Diseases

This compound has been shown to be effective against a number of infectious diseases . It inhibits the growth of bacteria by inhibiting the synthesis of proteins from RNA .

Antiviral Activity

The compound is also active against viruses, including herpes simplex virus and human immunodeficiency virus type 1 .

Antifungal Activity

It has been found to be effective against fungi, such as Aspergillus niger .

Drug Discovery and Development

The unique structure and reactivity of this compound make it useful in the synthesis of potential therapeutic agents. It finds applications in drug discovery and development.

Carcinogenic Potential

While it has no genotoxic effects in humans, it does have carcinogenic potential .

Allergic Reactions

Mécanisme D'action

Target of Action

Benzenesulfonamide derivatives have been reported to inhibit carbonic anhydrase ix , which is overexpressed in many solid tumors . This enzyme plays a crucial role in pH regulation and cell proliferation, making it a potential target for anticancer therapies .

Mode of Action

Benzenesulfonamide derivatives have been reported to inhibit carbonic anhydrase ix . This inhibition could potentially disrupt the enzyme’s role in pH regulation and cell proliferation, thereby exerting an antiproliferative effect .

Biochemical Pathways

The inhibition of carbonic anhydrase ix could potentially disrupt cellular ph regulation and metabolic processes, affecting various biochemical pathways .

Result of Action

Benzenesulfonamide derivatives have been reported to exhibit significant inhibitory effects against cancer cell lines . For instance, certain derivatives showed a high cytotoxic effect in HeLa cancer cells and exhibited selectivity against breast cancer cell lines .

Propriétés

IUPAC Name |

2-chloro-N-[[1-(hydroxymethyl)cyclopropyl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO3S/c12-9-3-1-2-4-10(9)17(15,16)13-7-11(8-14)5-6-11/h1-4,13-14H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIOCWANMENWNHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNS(=O)(=O)C2=CC=CC=C2Cl)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N-phenyloxamide](/img/structure/B2804319.png)

![(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-[(2-methylphenyl)methyl]-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]imidazol-4-one](/img/structure/B2804320.png)

![4-methyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B2804322.png)

![tert-butyl N-{7-azaspiro[3.5]nonan-1-yl}carbamate hydrochloride](/img/structure/B2804329.png)